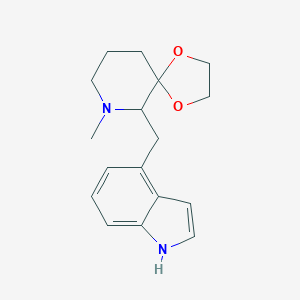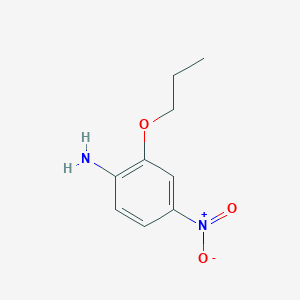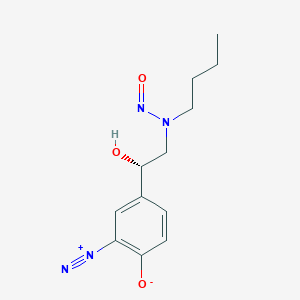
(S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-one, also known as Boc-ONH-CH2-PhCO-CHN2, is a diazo compound that has been widely used in scientific research. This compound is a potent and selective inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. The synthesis of Boc-ONH-CH2-PhCO-CHN2 is a complex process that requires careful attention to detail and safety precautions.
Mechanism Of Action
(S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 inhibits the activity of PTPs by binding to the catalytic site of the enzyme and forming a covalent bond with the active site cysteine residue. This covalent bond prevents the enzyme from dephosphorylating its substrate, leading to the accumulation of phosphorylated proteins and the dysregulation of cellular signaling pathways.
Biochemical And Physiological Effects
The inhibition of PTPs by (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 has several biochemical and physiological effects. For example, this compound has been shown to enhance insulin signaling and glucose uptake in adipocytes and muscle cells, which could have potential therapeutic applications for diabetes. (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it could be a potential anticancer agent. However, the effects of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 on other biological processes, such as immune cell activation and inflammation, are still being investigated.
Advantages And Limitations For Lab Experiments
One of the major advantages of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 is its potency and selectivity for PTPs. This compound has been shown to inhibit the activity of several PTPs at nanomolar concentrations, making it a valuable tool for studying the role of PTPs in various biological processes. However, the synthesis of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 is a complex and time-consuming process that requires specialized equipment and expertise. Additionally, the covalent binding of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 to the active site cysteine residue of PTPs could potentially lead to off-target effects and toxicity.
Future Directions
There are several future directions for the use of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 in scientific research. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2. Another area of interest is the investigation of the effects of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 on other biological processes, such as immune cell activation and inflammation. Finally, the potential therapeutic applications of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 for diseases such as diabetes and cancer warrant further investigation.
Synthesis Methods
The synthesis of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 involves several steps. The first step is the reaction of butyl nitrite with hydroxylamine hydrochloride to form butylnitrosohydroxylamine. The second step is the reaction of butylnitrosohydroxylamine with ethyl 4-chloroacetoacetate to form ethyl 4-(butylnitrosoamino)-3-oxobutanoate. The third step is the reaction of ethyl 4-(butylnitrosoamino)-3-oxobutanoate with benzoyl chloride to form ethyl 4-(2-(butylnitrosoamino)-1-oxoethyl)benzoate. The fourth step is the reaction of ethyl 4-(2-(butylnitrosoamino)-1-oxoethyl)benzoate with sodium hydride and diazomethane to form (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2.
Scientific Research Applications
(S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 has been used extensively in scientific research as a potent and selective inhibitor of PTPs. PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, and their dysregulation has been implicated in a wide range of diseases, including cancer, diabetes, and autoimmune disorders. (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 has been shown to inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP-2, both in vitro and in vivo. This compound has also been used to study the role of PTPs in various biological processes, such as insulin signaling, cell migration, and immune cell activation.
properties
CAS RN |
108333-73-9 |
|---|---|
Product Name |
(S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-one |
Molecular Formula |
C12H16N4O3 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
4-[(1S)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate |
InChI |
InChI=1S/C12H16N4O3/c1-2-3-6-16(15-19)8-12(18)9-4-5-11(17)10(7-9)14-13/h4-5,7,12,18H,2-3,6,8H2,1H3/t12-/m1/s1 |
InChI Key |
XCTWLIUNPSHBSS-GFCCVEGCSA-N |
Isomeric SMILES |
CCCCN(C[C@H](C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
SMILES |
CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
Canonical SMILES |
CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



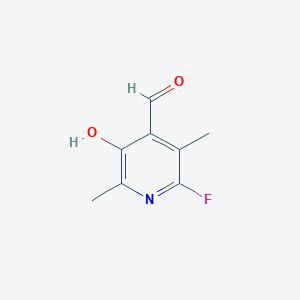


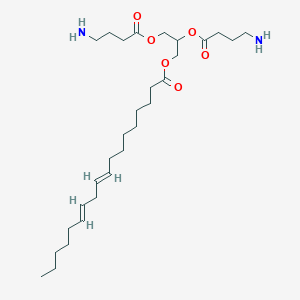


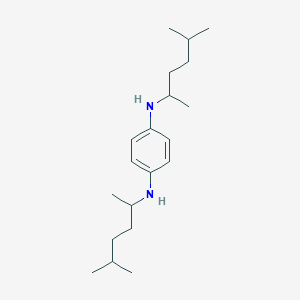
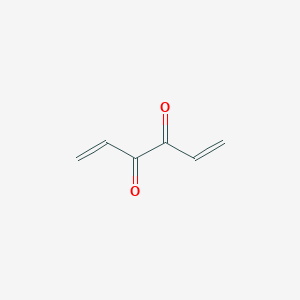

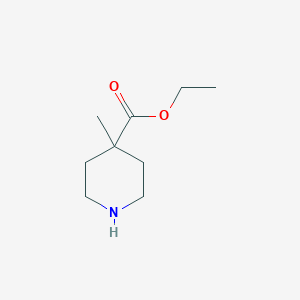
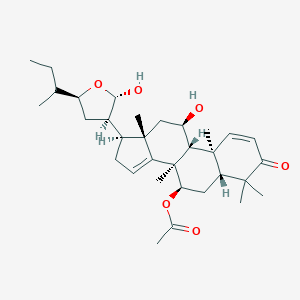
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)
